molecular formula C8H8ClNO2 B073282 Ethyl 2-chloronicotinate CAS No. 1452-94-4

Ethyl 2-chloronicotinate

Cat. No.: B073282
CAS No.: 1452-94-4
M. Wt: 185.61 g/mol
InChI Key: PMIMPBYTPPRBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloronicotinate is a chemical compound with the molecular formula C8H8ClNO2. It is an ester derivative of 2-chloronicotinic acid and is known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound appears as a light yellow to light orange liquid and is used as an intermediate in the synthesis of various chemical products .

Mechanism of Action

Target of Action

Ethyl 2-chloronicotinate is a biochemical reagent

Biochemical Pathways

It is known that it can be used as a biological material or organic compound for life science related research , which suggests that it may be involved in various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to keep it in a dark place, sealed in dry, and at room temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloronicotinate can be synthesized through the esterification of 2-chloronicotinic acid. One common method involves the reaction of 2-chloronicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Another method involves the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride in benzene under reflux. The resulting acid chloride is then reacted with ethanol to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloronicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form 2-chloronicotinic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Ethyl 2-chloronicotinate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-chloronicotinate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl nicotinate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    2-Chloronicotinic acid: The parent acid form, which is more acidic and less lipophilic compared to the ester form.

This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

ethyl 2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIMPBYTPPRBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383842
Record name ethyl 2-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1452-94-4
Record name Ethyl chloronicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001452944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ethyl 2-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL-2-CHLORONICOTINATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL CHLORONICOTINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4MMV3FW4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a mixture of 2-hydroxynicotinic acid (13.91 g., 0.1 mole) and phosphorus pentachloride (42 g., 0.2 mole) was added phosphorus oxychloride (25 ml., excess) and then stirred at room temperature for 30 minutes. This was then heated at 120° C. for 2 hours. The reaction mixture was then concentrated in vacuo until a red viscous mass was obtained. The latter was cooled in an ice water bath and 45 ml. absolute ethanol was added first slowly and then rapidly. It was then refluxed for 30 min. and cooled. Most of the excess ethanol was removed under vacuo and the remaining mass was diluted with water (90 ml.). The aqueous solution was neutralized with 10% sodium carbonate solution and then extracted with 2×100 ml. portions of dichloromethane. The organic layer was washed with 2N NaOH solution followed by water and brine. It was dried and then concentrated to give a pale yellow liquid which was purified by distillation under reduced pressure (20 mm. Hg, b.p. 140°-44° C.) to give ethyl 2-chloronicotinate in 60-65% yield. A fore-run at 80°-110° C. (5-10%) was discarded which consisted mainly of ethyl 2-ethoxynicotinate.
Quantity
13.91 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-chloronicotinic acid (5 g, 31.7 mmol, Aldrich) in dimethylformamide (50 mL) were added potassium carbonate (6.579 g, 47.6 mmol) and ethyl iodide (3.8 mL, 47.7 mmol), respectively. The reaction mixture was stirred at room temperature for 3 d. Water (˜50 mL) was added and the product was extracted with ethyl ether (2×75 mL). The combined organic phases were washed with brine (1×50 mL), dried over anhydrous magnesium sulfate. The solids were filtered off, and the filtrate was concentrated under reduced pressure to give 2-chloronicotinic acid ethyl ester as yellow oil. It was then dissolved in ethanol (50 mL) and sodium ethoxide (17.8 mL, 47.6 mmol, 21% in ethanol, Aldrich) was added dropwise. Precipitation was seen as sodium ethoxide was added. The reaction mixture was stirred at room temperature for 12 h. The reaction mixture was concentrated and the residue partitioned between methylene chloride (150 mL) and water (50 mL). The aqueous layer was extracted with methylene chloride (1×50 mL). The combined organic layers were washed with brine (1×20 mL) and dried over anhydrous magnesium sulfate. The solids were filtered off, and the filtrate was concentrated in vacuo. The residue was purified by flash chromatography (120 g of silica gel, 10-30% ethyl acetate in hexane) to give 2-ethoxynicotinic acid ethyl ester as an orange oil (4.04 g, 65% yield for 2 steps).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.579 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution 2-Chloro-nicotinic acid (12.5 g) in Ethanol (250 ml) was added thionyl chloride (5.77 ml) dropwise and refluxed for 1.5 hours. The mixture was concentrated to remove ethanol and diluted with 300 ml water. Solid sodium bicarbonate was added to adjust the solution to pH 8.0. This was extracted with ethyl acetate, washed with water, saturated bicarbonate solution, water and brine, dried over Na2SO4, filtered and concentrated to a yellow liquid (10.0 g). MW 185.61; MS (m/e) 185 (M+).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
5.77 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

25.7 g of 2-chloronicotinic acid was dissolved in 350 ml of dimethylformamide followed by the addition of 23.6 g of potassium carbonate and 15.8 ml of ethyl iodide and the solution was stirred for 18 hours at room temperature. Water was added to the reaction solution followed by extraction with ethyl acetate (200 ml×3). After washing with water and saturated brine, the reaction solution was dried with anhydrous sodium sulfate. After distilling off the solvent under reduced pressure, the residue was purified with silica gel column chromatography (elution solvent: hexane/ethyl acetate=1/1) to obtain 29.7 g of the target compound. Yield: 98%
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step Two
Quantity
15.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Synthesis routes and methods V

Procedure details

2-Chloropyridine-3-carboxylic acid (7.9 g) and thionyl chloride (45 ml) were heated for 3 hours in benzene (65 ml) under reflux. The reaction mixture was concentrated to leave an oil, which was added dropwise to ethanol (40 ml). The mixture was heated for further one hour under reflux. The solvent was distilled, and the residue was dissolved in toluene. The solution was dried over anhydrous magnesium sulfate. The solvent was distilled to leave the title compound (8.4 g, 90%) as a pale yellow oil.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloronicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloronicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-chloronicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-chloronicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-chloronicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-chloronicotinate
Customer
Q & A

Q1: What is the most common synthetic route for Ethyl 2-chloronicotinate?

A: this compound can be synthesized from readily available starting materials. One method involves the reaction of 3-Dimethylamino -acrolein and Ethylcyanoacetate to form 2,4-pentadienoicacid-2-cyano-5- dimethylaminoethylester. Subsequent cyclization of this intermediate using hydrogen chloride gas yields this compound. This can then be further hydrolyzed to obtain 2-chloronicotinicacid [].

Q2: Are there alternative synthetic approaches to this compound?

A: Yes, another method utilizes this compound as a starting material. Reacting this compound with sodium ethoxycarbonylmethoxide leads to the formation of a β-keto ester, while reaction with 1-ethoxycarbonyl-1-ethoxide yields a ketone []. These intermediates can be further modified to generate a variety of substituted furo[2,3-b]pyridines, showcasing the versatility of this compound as a building block.

Q3: What are the potential applications of this compound?

A: Research suggests this compound shows promise as a component in insecticides. It has been identified as a potential attractant for thrips when incorporated into insecticide formulations []. This suggests its potential utility in pest control applications.

Q4: What are the advantages of the described synthetic route for this compound?

A: One of the key advantages of the synthetic method utilizing 3-Dimethylamino -acrolein and Ethylcyanoacetate is its simplicity. The reaction proceeds with relatively few steps and boasts a high yield, reaching up to 91.84% []. This efficiency makes it an attractive option for potential industrial-scale production. Additionally, the use of dimethylethane as a solvent during the cyclization step prevents unwanted polymerization of the intermediate, further contributing to the overall efficiency of the process [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.